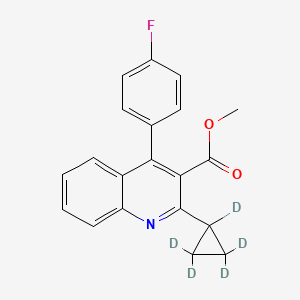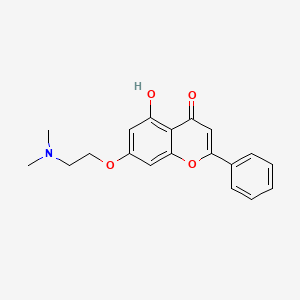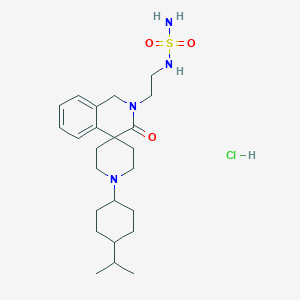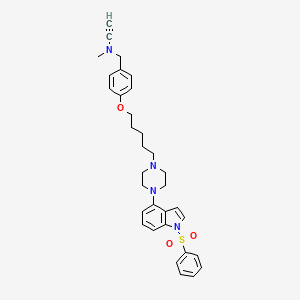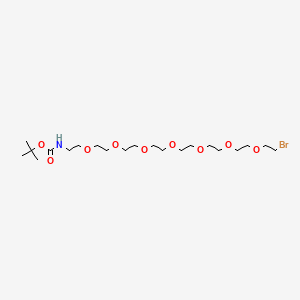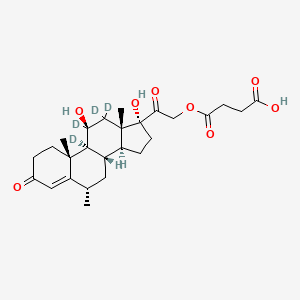
Parp10/15-IN-2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Parp10/15-IN-2 is a potent dual inhibitor of poly(ADP-ribose) polymerase family members 10 and 15. It has shown significant efficacy in inhibiting the activities of these enzymes, with IC50 values of 0.15 µM and 0.37 µM for poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15, respectively . This compound is primarily used in scientific research to study the roles of poly(ADP-ribose) polymerases in various biological processes, including DNA repair, chromatin remodeling, and programmed cell death.
準備方法
Synthetic Routes and Reaction Conditions
. The synthetic route typically involves the following steps:
Formation of the core structure: The synthesis begins with the preparation of the 2,3-dihydrophthalazine-1,4-dione core through a cyclization reaction.
Functionalization: The core structure is then functionalized with various substituents to enhance its inhibitory activity against poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
While specific industrial production methods for Parp10/15-IN-2 are not widely documented, the general approach would involve scaling up the synthetic route described above. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to produce the compound in bulk quantities.
化学反応の分析
Types of Reactions
Parp10/15-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions can introduce different substituents onto the core structure, potentially altering its inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired functional group.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives can be used to study the structure-activity relationship and optimize the compound’s inhibitory activity.
科学的研究の応用
Parp10/15-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of poly(ADP-ribose) polymerases and their roles in chemical reactions.
Biology: Employed in research to understand the biological functions of poly(ADP-ribose) polymerases, including DNA repair, chromatin remodeling, and programmed cell death
Medicine: Investigated for its potential therapeutic applications in treating diseases such as cancer, where poly(ADP-ribose) polymerase inhibitors have shown promise
Industry: Utilized in the development of new drugs and therapeutic agents targeting poly(ADP-ribose) polymerases.
作用機序
Parp10/15-IN-2 exerts its effects by inhibiting the enzymatic activities of poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15. These enzymes are involved in the post-translational modification of proteins through the addition of ADP-ribose units. By inhibiting these enzymes, this compound disrupts the poly(ADP-ribosyl)ation process, leading to alterations in DNA repair, chromatin remodeling, and programmed cell death pathways .
類似化合物との比較
Parp10/15-IN-2 is unique in its dual inhibitory activity against both poly(ADP-ribose) polymerase 10 and poly(ADP-ribose) polymerase 15. Similar compounds include:
Rucaparib: Another poly(ADP-ribose) polymerase inhibitor with similar applications to Olaparib.
Niraparib: A poly(ADP-ribose) polymerase inhibitor used in the treatment of ovarian cancer.
Compared to these compounds, this compound offers the advantage of dual inhibition, which may provide enhanced therapeutic effects in certain contexts.
特性
分子式 |
C15H11FN2O3 |
|---|---|
分子量 |
286.26 g/mol |
IUPAC名 |
6-[(2-fluorophenyl)methoxy]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C15H11FN2O3/c16-13-4-2-1-3-9(13)8-21-10-5-6-11-12(7-10)15(20)18-17-14(11)19/h1-7H,8H2,(H,17,19)(H,18,20) |
InChIキー |
GJJIICZAOJXOEJ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)COC2=CC3=C(C=C2)C(=O)NNC3=O)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



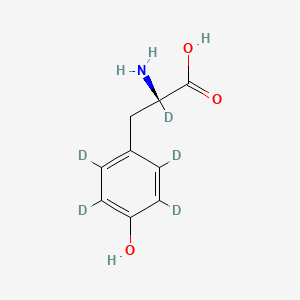
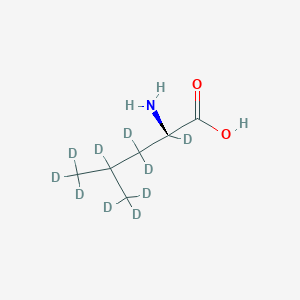
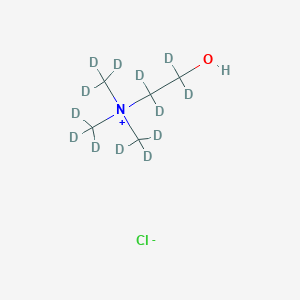
![benzyl 7-[(1R,2R,3R)-2-(6,6,7,7,8,8,8-heptadeuterio-4,4-difluoro-3-hydroxyoctyl)-3-hydroxy-5-oxocyclopentyl]heptanoate](/img/structure/B12414529.png)
